![molecular formula C22H28N2O3 B14223293 (E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene CAS No. 498581-57-0](/img/structure/B14223293.png)
(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linked to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene typically involves a multi-step process. One common method includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of 4-ethoxyphenylamine and 4-(6-ethenyloxyhexyl)phenol.
Diazotization: The 4-ethoxyphenylamine is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling reaction: The diazonium salt is then coupled with 4-(6-ethenyloxyhexyl)phenol in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated azobenzenes.
Scientific Research Applications
(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and light-driven processes.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for use in targeted drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials such as liquid crystals and photochromic dyes.
Mechanism of Action
The mechanism of action of (E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This photoisomerization can induce changes in the molecular structure and properties, making it useful in applications that require light-induced control. The molecular targets and pathways involved include interactions with specific receptors or enzymes that are sensitive to the structural changes induced by light.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features but different applications.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in having long carbon chains.
Uniqueness
(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene is unique due to its specific combination of functional groups that allow for photoresponsive behavior. This makes it particularly valuable in applications requiring precise control over molecular processes through light activation, setting it apart from other azobenzenes and related compounds.
Properties
CAS No. |
498581-57-0 |
|---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[4-(6-ethenoxyhexoxy)phenyl]-(4-ethoxyphenyl)diazene |
InChI |
InChI=1S/C22H28N2O3/c1-3-25-17-7-5-6-8-18-27-22-15-11-20(12-16-22)24-23-19-9-13-21(14-10-19)26-4-2/h3,9-16H,1,4-8,17-18H2,2H3 |
InChI Key |
MHYGIFUIZOCBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
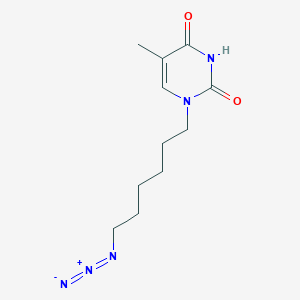
![1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-](/img/structure/B14223227.png)
![2-Propanone, 1-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14223234.png)
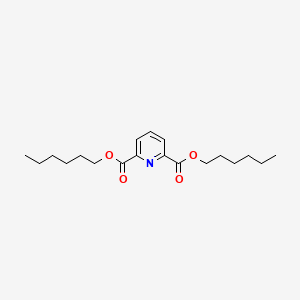
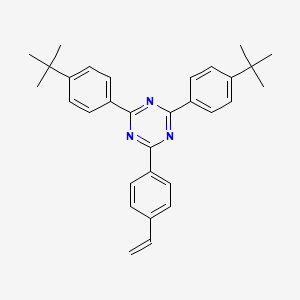
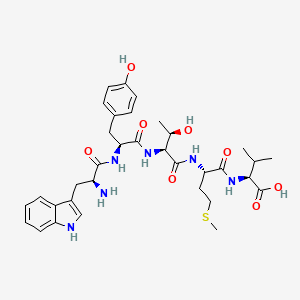

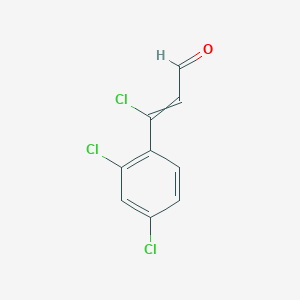
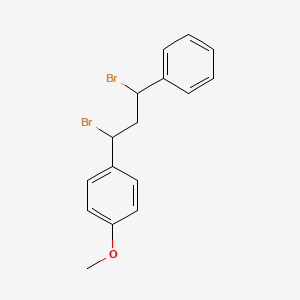
![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
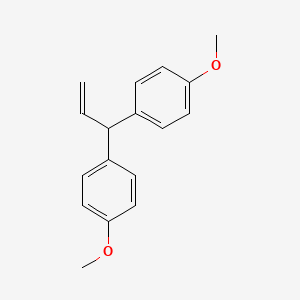
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
